molecular formula C18H16ClN3O4 B2978073 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-25-2

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2978073
CAS No.: 941978-25-2
M. Wt: 373.79
InChI Key: UJBKUKUZZXGOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide ( 941872-48-6) is a chemical compound with the molecular formula C18H16ClN3O4 and a molecular weight of 373.79 g/mol . This benzamide derivative is offered for research purposes to investigate the properties and applications of this class of compounds. Benzamide and nitro-substituted benzamide scaffolds are recognized in scientific literature for their diverse biological activities and are frequently explored in medicinal chemistry . For instance, related compounds have been studied for their potential to modulate metabolic enzymes and nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs) . Research on structurally similar molecules indicates that the benzamide core can be a valuable pharmacophore, suggesting this compound may be of interest for developing new biochemical probes . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBKUKUZZXGOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 2-amino-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidinyl group.

Scientific Research Applications

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s benzamide core is shared with several derivatives, but its substituents distinguish it in terms of physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Features Biological Relevance
2-Chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide 2-Cl, 5-NO₂, 4-(2-oxopiperidin-1-yl)phenyl Not specified Cyclic amide (oxopiperidine) enhances rigidity and hydrogen bonding Potential kinase/antibacterial target due to nitro and amide groups
2-Chloro-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (STK417094) 2-Cl, 5-NO₂, 4-(thiazole sulfonamide)phenyl 438.87 Sulfonamide-thiazole group increases polarity Likely antimicrobial; sulfonamides are known for targeting bacterial dihydropteroate synthase
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-Cl, 2-OH, 4-(methanesulfonyl)phenyl 325.77 Sulfonyl group improves solubility; hydroxy group enables metal chelation Antistaphylococcal activity (similar to ’s salicylamides)
(S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenylpropan-2-yl)benzamide () 5-Cl, 2-OH, amino acid chain with CF₃ and phenyl ~380 (estimated) CF₃ moiety enhances lipophilicity and metabolic stability High potency against MRSA; SAR emphasizes CF₃ importance
Venetoclax () Complex benzamide with nitro, sulfonamide, and tetrahydro-2H-pyran groups 868.44 Macrocyclic and sulfonamide groups enhance BCL-2 binding FDA-approved BCL-2 inhibitor for leukemia

Key Differences and Implications

Substituent Effects on Bioactivity: The nitro group in the target compound may act as an electron-withdrawing group, enhancing electrophilicity for covalent binding or redox activity. In contrast, hydroxy groups in and analogs enable metal chelation or hydrogen bonding, critical for antistaphylococcal activity .

Physicochemical Properties :

  • Lipophilicity : The oxopiperidine group balances hydrophilicity and lipophilicity, whereas ’s alkoxy-substituted analogs (e.g., pentyloxy, hexyloxy) are more lipophilic, possibly affecting membrane permeability .
  • Solubility : Sulfonamide-containing analogs (e.g., STK417094 , Venetoclax ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas methanesulfonyl in further enhances this property .

Structure-Activity Relationships (SAR): highlights that chain elongation or substitution (e.g., amino acid insertion) can reduce antibacterial activity, emphasizing the need for compact substituents like oxopiperidine or CF₃ . The absence of CF₃ in the target compound may limit its potency against MRSA compared to ’s lead compounds but could reduce toxicity risks .

Biological Activity

2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as 2C5NP, is a complex organic compound that has attracted attention for its potential applications in medicinal chemistry, particularly in the development of antituberculosis drugs. This compound is characterized by its unique structural features, including a chloro and a nitro group along with a piperidinyl moiety, which contribute to its biological activity.

  • Molecular Formula : C18H16ClN3O4
  • Molecular Weight : 373.79 g/mol
  • CAS Number : 941978-25-2
  • Solubility : Low water solubility, indicating hydrophobic characteristics.

The biological activity of 2C5NP is primarily attributed to its interaction with specific biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may participate in redox reactions, while the piperidinyl moiety could interact with various biological macromolecules, influencing their function and activity.

Antimicrobial Activity

Recent studies have highlighted the potential of 2C5NP as an antimicrobial agent. For instance, research indicates that it can inhibit the growth of certain bacterial strains associated with tuberculosis. The compound's efficacy is likely due to its ability to disrupt bacterial cell functions through enzyme inhibition and interference with metabolic pathways .

Biodegradation Studies

The biodegradation of 2C5NP has been investigated using specific bacterial strains capable of utilizing this compound as a carbon and nitrogen source. Strain CNP-8 was identified to degrade 2C5NP efficiently, demonstrating a maximum biodegradation rate of 21.2 ± 2.3 μM h1^{-1} at optimal concentrations. This degradation process was characterized by a lag phase followed by rapid substrate consumption, indicating the potential for bioremediation applications .

Case Study 1: Microbial Degradation

In a study focusing on microbial degradation, strain CNP-8 was shown to utilize 2C5NP effectively under laboratory conditions. The degradation kinetics were modeled using the modified Gompertz model, revealing that the strain could completely degrade 0.3 mM of 2C5NP within 36 hours. Higher concentrations led to prolonged lag phases and reduced degradation rates due to toxicity .

Case Study 2: Antituberculosis Potential

Another significant area of research involves evaluating the antituberculosis potential of 2C5NP. Preliminary findings suggest that the compound exhibits promising activity against Mycobacterium tuberculosis, possibly through mechanisms involving the inhibition of key metabolic enzymes essential for bacterial survival.

Data Tables

PropertyValue
Molecular FormulaC18H16ClN3O4
Molecular Weight373.79 g/mol
CAS Number941978-25-2
Maximum Biodegradation Rate21.2 ± 2.3 μM h1^{-1}
Efficacy Against MycobacteriumPromising (preliminary data)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.